molecular formula C17H23N7O2 B12263438 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B12263438
M. Wt: 357.4 g/mol
InChI Key: SCDILOZBANVSKG-UHFFFAOYSA-N
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Description

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a morpholine ring with a pyrimidine-piperazine moiety sets it apart from other similar compounds, providing unique opportunities for drug development and research.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H23N7O2/c1-25-16-2-3-18-17(21-16)24-6-4-22(5-7-24)14-12-15(20-13-19-14)23-8-10-26-11-9-23/h2-3,12-13H,4-11H2,1H3

InChI Key

SCDILOZBANVSKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4

Origin of Product

United States

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